molecular formula C9H13BrN2O2 B2723067 Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate CAS No. 2103420-74-0

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B2723067
CAS No.: 2103420-74-0
M. Wt: 261.119
InChI Key: AUGVOXHGBVNUFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoles often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. For example, the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can yield pyrazoline intermediates, which can then be oxidized to obtain 1,3,5-trisubstituted pyrazoles .


Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate and related compounds have been synthesized and characterized in various studies, showcasing their potential in chemical synthesis and pharmaceutical applications. For example, Huang et al. (2017) synthesized novel compounds involving this compound, highlighting their structural characterization and cytotoxicity against tumor cell lines without harming normal cells, indicating selective cytotoxicity and potential for cancer research (Huang et al., 2017). Another study by Bobko et al. (2012) developed an efficient synthesis route for pyrazole derivatives, showcasing the compound's versatility as an intermediate in pharmaceutical chemistry (Bobko et al., 2012).

Antitumor Activity

Research into the antitumor activity of pyrazole derivatives, including those structurally related to this compound, has been significant. Abonía et al. (2011) synthesized novel benzimidazole derivatives with promising activity against several cancer cell lines, demonstrating the potential of pyrazole derivatives in oncology (Abonía et al., 2011).

Molecular Structure and Theoretical Studies

Studies have also focused on the molecular structure and theoretical analysis of pyrazole derivatives. For instance, Viveka et al. (2016) conducted experimental and theoretical studies on a biologically significant pyrazole-4-carboxylic acid derivative, providing insights into its stability and electronic structure, which are crucial for understanding its reactivity and potential biological activities (Viveka et al., 2016).

Nonlinear Optical Properties and Reactivity

The nonlinear optical properties and reactivity of pyrazole derivatives have been explored, highlighting their potential in materials science and organic synthesis. Tamer et al. (2016) synthesized a pyrazole derivative and analyzed its nonlinear optical properties through experimental and theoretical methods, revealing its potential in optoelectronic applications (Tamer et al., 2016).

Safety and Hazards

Harmful by inhalation, skin contact, and ingestion .

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.

Biochemical Pathways

It’s known that pyrazole derivatives can influence various biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

It’s known that pyrazole derivatives can exhibit a variety of biological activities . Therefore, the effects of this compound’s action would likely depend on the specific targets it interacts with and the nature of these interactions.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .

Properties

IUPAC Name

methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)5-6(8(13)14-4)11-12-7(5)10/h1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGVOXHGBVNUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(NN=C1C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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